2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked via an amino-oxoethyl spacer to a leucinate ester functionalized with a phenylcarbonyl group. The 1,3,4-thiadiazole moiety is known for its electron-deficient aromatic system, enhancing reactivity and enabling diverse biological interactions . Its synthesis likely follows methodologies similar to other thiadiazole derivatives, such as alkylation of thiol intermediates or heterocyclization of acylated thiosemicarbazides .
Properties
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)9-14(19-16(24)13-7-5-4-6-8-13)17(25)26-10-15(23)20-18-22-21-12(3)27-18/h4-8,11,14H,9-10H2,1-3H3,(H,19,24)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJEBKQVSMOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole, which is then reacted with appropriate reagents to introduce the amino and oxoethyl groups. The final step involves coupling with N-(phenylcarbonyl)leucinate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- A study found that derivatives of thiadiazole demonstrated significant inhibitory effects on the growth of human breast cancer cell lines (MCF-7) and lung carcinoma (A549), with IC values as low as 0.28 μg/mL for some compounds . This suggests that the compound may be effective in treating these types of cancers.
Antimicrobial Properties
- Broad-Spectrum Activity :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications to the thiadiazole ring or substituents can enhance biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at C5 | Increases lipophilicity, enhancing cellular uptake |
| Aromatic rings | Improve interaction with biological targets |
| Alkyl chains | Modulate solubility and bioavailability |
Drug Development Potential
The unique properties of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate make it a candidate for further development in pharmaceutical applications. Its dual action as an anticancer and antimicrobial agent is particularly appealing for creating multifunctional therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- Structure : Shares the 5-methyl-1,3,4-thiadiazol-2-yl group but incorporates a benzothiazole carboxamide and an additional thiadiazole ring via a sulfanyl bridge.
- Molecular Weight : 449.54 g/mol (vs. target compound’s unlisted molecular weight).
- The sulfanyl bridge increases molecular rigidity compared to the leucinate ester in the target compound .
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Structure: Retains the 5-methyl-thiadiazole core but substitutes the amino-oxoethyl-leucinate group with a phenoxyacetamide chain.
- Key Differences: The phenoxy group introduces electron-donating effects, altering solubility and metabolic stability.
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acid Derivatives
Physicochemical Properties
- The target compound’s leucinate ester and phenylcarbonyl groups likely enhance lipid solubility, favoring membrane permeability over simpler analogs like 5-methyl-thiadiazol-2-thiol .
Biological Activity
The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate represents a novel class of biologically active molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct components that contribute to its biological activity:
- Thiadiazole moiety : Known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
- Leucine derivative : An amino acid that plays a crucial role in protein synthesis and cellular metabolism.
Biological Activity Overview
Research indicates that compounds containing the thiadiazole ring exhibit significant biological activities, including:
- Antimicrobial Properties : Thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, derivatives with halogen substitutions exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Notably, studies have reported that certain thiadiazole derivatives can modulate prostaglandin E2 (PGE2) biosynthesis, which is crucial in inflammatory responses .
The biological activity of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate may involve several mechanisms:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), affecting PGE2 levels and subsequently reducing inflammation .
- Interference with Leukotriene Biosynthesis : Some derivatives modulate leukotriene production, further contributing to their anti-inflammatory profile .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential anticancer properties, as certain thiadiazole derivatives exhibit cytostatic effects on various cancer cell lines .
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives in various biological contexts:
Case Study 1: Anti-inflammatory Activity
In a mouse model of inflammation induced by zymosan, a derivative similar to the target compound showed significant reduction in leukocyte migration and pro-inflammatory cytokine levels compared to control groups. This effect was comparable to dexamethasone, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
A series of 1,3,4-thiadiazole derivatives were tested against Escherichia coli and Candida albicans. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating enhanced antimicrobial properties .
Data Tables
| Activity Type | Compound | Tested Strains/Models | IC50/MIC Values |
|---|---|---|---|
| Anti-inflammatory | Thiadiazole derivative (Compound 3) | Mouse model (zymosan-induced) | IC50 < 10 nM |
| Antimicrobial | Thiadiazole derivatives | S. aureus, E. coli | MIC = 32 μg/mL |
| Cytotoxicity | Thiadiazole derivative | Cancer cell lines | IC50 = 15 μg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves coupling a 5-methyl-1,3,4-thiadiazol-2-amine derivative with a leucine ester scaffold. Key steps include:
- Heterocyclization : Use acylated thiosemicarbazides with CS₂ to form the thiadiazole core (as seen in analogous thiadiazole syntheses) .
- Alkylation/Condensation : React the thiadiazole-2-amine with a carbonyl-activated leucine derivative (e.g., N-(phenylcarbonyl)leucine chloride) under basic conditions (e.g., DIPEA in DMF).
- Optimization : Yield depends on stoichiometry, solvent polarity, and temperature. For example, reflux in ethanol or acetonitrile improves cyclization efficiency .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (DMSO/water mixtures are effective for thiadiazole derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thiadiazole C=N (~1520 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include the leucine ester’s α-proton (δ 4.2–4.5 ppm), phenylcarbonyl aromatic protons (δ 7.3–7.8 ppm), and thiadiazole methyl group (δ 2.5 ppm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the leucine ester moiety) .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical groups (e.g., thiadiazole ring, phenylcarbonyl) for target binding. Adjust substituents to enhance hydrophobic interactions or hydrogen bonding .
- Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases or proteases). Prioritize modifications to the leucine side chain or thiadiazole methyl group to improve fit .
- 3D-QSAR : Corrogate steric/electronic features with fungicidal or anticancer activity data from analogous compounds (e.g., thiadiazole derivatives in ).
Q. What experimental approaches resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Spectral Discrepancies : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize degradation. Compare NMR data with structurally validated analogs (e.g., ’s compounds) .
- Bioactivity Variability : Conduct dose-response assays (e.g., IC₅₀ determination) in multiple cell lines or enzymatic systems. Control for solvent effects (e.g., DMSO concentration) and batch-to-batch purity differences .
Q. How do structural modifications to the thiadiazole or leucine moieties impact physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- logP Optimization : Replace the 5-methyl group on the thiadiazole with polar substituents (e.g., -OH, -NH₂) to reduce hydrophobicity. Use HPLC-derived logP measurements for validation .
- Solubility Enhancement : Introduce ionizable groups (e.g., sulfonate on the phenylcarbonyl) or use salt forms (e.g., hydrochloride of the leucine amine) .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the ester linkage .
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Use controlled addition of reagents (e.g., POCl₃ in thiadiazole cyclization) and jacketed reactors to manage heat .
- Purification Bottlenecks : Replace column chromatography with recrystallization or precipitation (e.g., pH-triggered crystallization in aqueous buffers) .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of thiadiazole-amine to leucine derivative) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
